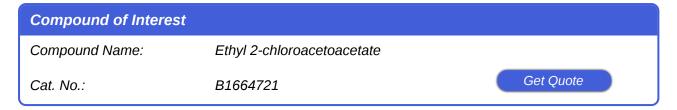


A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ethyl 2-chloroacetoacetate**, a pivotal intermediate in organic and pharmaceutical chemistry. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a key biochemical pathway involving its metabolic transformation.

Core Physicochemical Data

Ethyl 2-chloroacetoacetate, also known as 2-Cl-ACE, is a reactive ester compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes[1]. Its utility stems from the presence of both a chloroacetyl group and an ester functionality, making it a versatile reagent for enolate chemistry and nucleophilic substitution reactions[1].

The fundamental properties of **ethyl 2-chloroacetoacetate** are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C ₆ H ₉ CIO ₃ [1][2]
Molecular Weight	164.59 g/mol [2][3]
CAS Number	609-15-4[1][2]
Appearance	Colorless to pale yellow liquid[3]
Boiling Point	107 °C at 14 mmHg
Density	1.19 g/mL at 25 °C

Synthesis of Ethyl 2-Chloroacetoacetate via Sulfonyl Chloride Chlorination

A common and effective method for the preparation of **ethyl 2-chloroacetoacetate** involves the chlorination of ethyl acetoacetate using sulfonyl chloride. This method is favored as it selectively chlorinates the 2-position, avoiding the formation of the 4-chloro isomer that can occur with harsher chlorinating agents[2].

Experimental Protocol

The following protocol is adapted from established synthesis methodologies[2][4].

- Reaction Setup: In a suitable reactor, add the primary raw material, ethyl acetoacetate.
- Cooling: Cool the reactor containing the ethyl acetoacetate to a temperature range of -5 to 10 °C.
- Addition of Chlorinating Agent: Begin the dropwise addition of sulfonyl chloride to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be maintained at 1:1 to 1:1.1[4].
- Reaction: After the complete addition of sulfonyl chloride, slowly raise the temperature of the mixture to 20-25 °C and allow the reaction to proceed for 4 hours[4].



- Gas Removal: Upon completion of the reaction, slowly reduce the pressure in the reactor and apply a vacuum to remove any residual acidic gases, such as hydrogen chloride and sulfur dioxide[2][4]. These off-gases should be neutralized by bubbling through a caustic soda solution to minimize environmental impact[4].
- Purification: The remaining crude product is then purified by distillation under reduced pressure to yield the final **ethyl 2-chloroacetoacetate** product[2][4].

Biochemical Transformation: Reductive Dechlorination by Saccharomyces cerevisiae

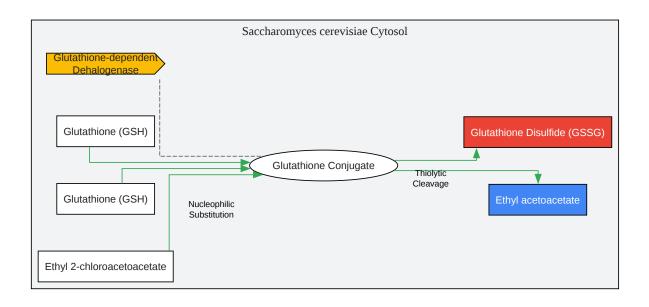
Ethyl 2-chloroacetoacetate is subject to metabolic transformation by microorganisms such as the fungus Saccharomyces cerevisiae. This process involves a novel aerobic reductive dechlorination, which is mediated by cytosolic glutathione (GSH)[5][6][7]. This biochemical pathway is of significant interest as it represents a unique mechanism of microbial dehalogenation[5][6][7].

The mechanism proceeds in two main steps:

- Nucleophilic Substitution: The first step consists of a nucleophilic replacement of the chloride substituent on ethyl 2-chloroacetoacetate by a molecule of glutathione[5][6][7]. This reaction is catalyzed by a glutathione-dependent dehalogenase that is yet to be fully identified[5][6][7].
- Thiolytic Cleavage: In the subsequent enzyme-catalyzed step, a second glutathione
 molecule attacks the thioether bridge of the intermediate. This thiolytic cleavage liberates the
 dehalogenated product, ethyl acetoacetate, and results in the formation of glutathione
 disulfide (GSSG)[5][6][7]. This step constitutes a net transfer of two electrons to the
 substrate[5][6].

This glutathione-mediated pathway is an important example of how xenobiotic compounds can be metabolized by fungi under aerobic conditions[5].





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Caption: Glutathione-mediated reductive dechlorination of **ethyl 2-chloroacetoacetate**.

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- To cite this document: BenchChem. [A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664721#ethyl-2-chloroacetoacetate-molecular-weight-and-formula]

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